Phenol, 3-(1-methylpropyl)-
Overview
Description
Phenol, 3-(1-methylpropyl)-: m-sec-butylphenol , is an organic compound with the molecular formula C10H14O . It is a derivative of phenol, where a 1-methylpropyl group is attached to the third carbon of the benzene ring. This compound is part of the larger family of alkylphenols, which are known for their diverse industrial applications and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenol, 3-(1-methylpropyl)- can be synthesized through various methods, including:
Alkylation of Phenol: This involves the reaction of phenol with 1-methylpropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Friedel-Crafts Alkylation: Another common method is the Friedel-Crafts alkylation, where phenol reacts with 1-methylpropyl chloride in the presence of a catalyst like ferric chloride.
Industrial Production Methods: Industrial production of Phenol, 3-(1-methylpropyl)- often involves large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenol, 3-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s properties.
Electrophilic Substitution: The presence of the hydroxyl group activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Electrophilic Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Phenol, 3-(1-methylpropyl)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Phenol, 3-(1-methylpropyl)- involves its interaction with various molecular targets and pathways:
Proteolytic Activity: The compound exhibits proteolytic activity, dissolving tissue on contact via proteolysis.
Neurolysis: When injected near a nerve, it produces chemical neurolysis, affecting nerve fibers.
Antimicrobial Action: Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and proteins.
Comparison with Similar Compounds
Phenol, 3-(1-methylpropyl)- can be compared with other similar compounds such as:
Phenol: The parent compound, which has a simpler structure and different reactivity.
2,4-Dimethylphenol: A compound with two methyl groups, showing distinct reactivity and applications.
Uniqueness: Phenol, 3-(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo selective reactions and its diverse applications in various fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-butan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYBZLCUXTUWBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883985 | |
Record name | Phenol, 3-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-86-9 | |
Record name | 3-(1-Methylpropyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3522-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 3-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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